N-(2-Fluorophenyl)-2-phenyl-1H-benzo[d]imidazole-5-sulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-329284 involves the reaction of 2-fluoroaniline with 2-phenyl-1H-benzimidazole-6-sulfonyl chloride under specific conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of WAY-329284 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
WAY-329284 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
WAY-329284 has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of WAY-329284 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
WAY-329284 can be compared with other benzimidazole derivatives, such as:
- N-(2-chlorophenyl)-2-phenyl-1H-benzimidazole-6-sulfonamide
- N-(2-bromophenyl)-2-phenyl-1H-benzimidazole-6-sulfonamide
- N-(2-methylphenyl)-2-phenyl-1H-benzimidazole-6-sulfonamide
These compounds share similar structures but differ in the substituents on the phenyl ring. WAY-329284 is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C19H14FN3O2S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-phenyl-3H-benzimidazole-5-sulfonamide |
InChI |
InChI=1S/C19H14FN3O2S/c20-15-8-4-5-9-16(15)23-26(24,25)14-10-11-17-18(12-14)22-19(21-17)13-6-2-1-3-7-13/h1-12,23H,(H,21,22) |
InChI Key |
NBPQJXDRYVUFDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
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